molecular formula C11H13N B042741 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole CAS No. 80278-94-0

1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole

Cat. No. B042741
CAS RN: 80278-94-0
M. Wt: 159.23 g/mol
InChI Key: JTROANRTWHDFMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole derivatives involves various strategies to construct the bicyclic framework efficiently. For instance, a study detailed the condensation of 1,3-dimethylindole with hexane-2,5-dione, resulting in a compound where its structure was confirmed by PMR spectrum analysis (Cranwell & Saxton, 1964). Another approach involved the stereoselective formation of hexahydropyrrolo[2,3-b]indoles from tryptamine derivatives, emphasizing the versatility of tryptophan-derived hexahydro[2,3-b]pyrroloindoles in the synthesis of amino acids and alkaloids (Crich & Banerjee, 2007).

Molecular Structure Analysis

The molecular structure of 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole derivatives is characterized by its bicyclic nature, which imparts significant chemical and biological properties. X-ray analysis has been pivotal in determining the precise configuration of these molecules. For instance, stereoisomeric hexahydrocyclopenta[b]indoles were synthesized, and their structures, particularly the configuration of the C3 atom, were elucidated through X-ray analysis, highlighting the importance of molecular structure in dictating the reactivity and properties of these compounds (Likhacheva, Korlyukov, & Gataullin, 2009).

Chemical Reactions and Properties

The chemical reactivity of 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole derivatives is influenced by their unique structural features. These compounds undergo a variety of chemical reactions, including nucleophilic substitutions, oxidations, and cyclizations. A notable reaction is the palladium-mediated oxidative annulation, which serves as a key step in synthesizing cyclopenta[b]indoles with diverse structural features. This method demonstrates the utility of cyclopenta[b]indoles as substrates in further chemical transformations (Agy, Rodrigues, Zeoly, Simoni, & Coelho, 2019).

Physical Properties Analysis

The physical properties of 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in synthesis and drug design. These properties are often determined through experimental analysis and are influenced by the molecular structure and substitution patterns on the bicyclic framework.

Chemical Properties Analysis

The chemical properties of these compounds, including acidity, basicity, and reactivity towards various reagents, are critical for understanding their behavior in chemical reactions and biological systems. The functionalization of the indole and cyclopenta rings can significantly alter these properties, enabling the fine-tuning of reactivity for specific applications in synthesis and medicinal chemistry.

Scientific Research Applications

  • Studying Nucleophilic Substitution and Bromine Replacement : This molecule is useful for studying nucleophilic substitution and bromine replacement in its structure (Gataullin, Minnigulov, Spirikhin, & Abdrakhmanov, 2004).

  • Organic Synthesis : It serves as a popular heterocyclic scaffold in organic synthesis, significantly impacting the chemistry of indole through catalysis and electrophilicity (Bandini, 2013).

  • Preparation of Heterocyclic Compounds : It is used in the preparation of 4,4a,9,9a-tetrahydrocarbazoles and 1,3a,4,9b-tetrahydrocyclopenta[b]indoles (Gataullin et al., 2006).

  • Synthesizing Functionalized Cycloalka[b]indoles : It is a useful reagent for synthesizing functionalized cycloalka[b]indoles and their derivatives (Gataullin, Likhacheva, Suponitskii, & Abdrakhmanov, 2007).

  • Study of Stereoisomeric Structures : The synthesized stereoisomeric 3-acetoxy-5-methoxy-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indoles can be used for studying the structure of this compound (Likhacheva, Korlyukov, & Gataullin, 2009).

  • Chemical Research Applications : The synthesis, oxidation, and nitration of 7-methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indoles have potential applications in chemical research (Skladchikov, Suponitskii, Abdrakhmanov, & Gataullin, 2012).

  • Synthetic Route for Medicinally Interesting Compounds : The synthesis of this compound exemplifies a new synthetic route to medicinally interesting structures (Welmaker & Sabalski, 2004).

  • Heterogeneous Hydrogenation Reactions : The synthesized cyclopenta[b]indoles can be used in these reactions to access fused indolines (Agy et al., 2019).

  • Biological Activities : Cyclohepta[b]indoles, closely related to Hexahydrocyclopenta[b]indole, display a broad spectrum of biological activities, including inhibition of adipocyte fatty-acid-binding protein, deacetylation of histones, and antituberculosis activities (Stempel & Gaich, 2016).

  • Potential in Anticancer Agents : Indole derivatives, including this compound, have potential as anticancer agents and may play a role in designing anti-SARS CoV-2 therapy (Gobinath et al., 2021).

  • Organic Solar Cells : 2-((4-(2-Ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole)malononitrile is a component of organic solar cells (Gudim et al., 2022).

Safety And Hazards

The compound may cause irritation to the eyes, skin, and respiratory tract. Appropriate personal protective equipment, such as gloves and protective eyewear, should be worn when handling this compound .

Future Directions

Recently, small acceptor–donor (A–D) molecules like 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole have been investigated as components of organic solar cells . This suggests potential future directions in the development of photovoltaic devices.

properties

IUPAC Name

1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-6-10-8(4-1)9-5-3-7-11(9)12-10/h1-2,4,6,9,11-12H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTROANRTWHDFMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole

Synthesis routes and methods I

Procedure details

A mixture of 1,2,3,4-tetrahydrocyclopenta[b]indole (11 mmol, 1.8 g), 5% Pd/C (0.5 g), and concentrated hydrochloric acid (1.2 mL) was hydrogenated at 45 psi on a Parr shaker. After 3 h, the mixture was removed from the shaker and filtered through Celite. The solid bed was washed with methanol. The filtrate was concentrated. The crude oil was dissolved in 1 N HCl and washed with ether. The aqueous phase was treated with 2.5 N NaOH to pH>10 and then extracted with chloroform. The combined chloroform extracts were dried over MgSO4, filtered and concentrated to give the crude indoline. The material was purified by flash column chromatography through silica gel (Biotage, elution with 10% ethyl acetate-hexanes) to give the known indoline (7.6 mmol, 1.2 g, 69%) as a clear oil.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
69%

Synthesis routes and methods II

Procedure details

1.9 g of sodium cyanoborohydride are added in portions to a solution of 1.5 g of 1,2,3,4-tetrahydrocyclopenta[b]indole in 40 ml of acetic acid cooled to 15° C. The reaction medium is stirred for 20 hours while allowing it to rise to ambient temperature and then the pH is brought to neutrality with a 28% aqueous ammonia solution. The reaction mixture is diluted with water and then extracted with dichloromethane, and the organic phase is washed with a saturated sodium chloride solution, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by silica column chromatography, elution being carried out with a mixture of heptane and ethyl acetate (95/05), so as to give 1.3 g of 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole in the form of a colorless oil.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole
Reactant of Route 2
1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole
Reactant of Route 3
1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole
Reactant of Route 4
1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole
Reactant of Route 5
1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole
Reactant of Route 6
1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole

Citations

For This Compound
87
Citations
RR Gataullin, RR Ishberdina, OV Shitikova… - Chemistry of …, 2006 - Springer
Halocyclization of mesylates or tosylates of 2-(cycloalk-2-en-1-yl)anilines gives N-methanesulfonyl-or N-toluenesulfonyl-1-halo-1,2,3,4,4a,9a-hexahydrocarbazoles, heating of which in …
Number of citations: 12 link.springer.com
GS Welmaker, JE Sabalski - Tetrahedron letters, 2004 - Elsevier
A synthesis of 1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta[b][1,4]diazepino[6,7,1-hi]indole is described exemplifying a new synthetic route to medicinally interesting compounds. The …
Number of citations: 36 www.sciencedirect.com
РР Гатауллин, РР Ишбердина… - Chemistry of …, 2023 - 5.179.29.131
Halocyclization of mesylates or tosylates of 2-(cycloalk-2-en-1-yl) anilines gives N-methanesulfonyl-or N-toluenesulfonyl-1-halo-1, 2, 3, 4, 4a, 9a-hexahydrocarbazoles, heating of which …
Number of citations: 3 5.179.29.131
DA Skladchikov, KY Suponitskii… - Russian Journal of …, 2012 - Springer
Heating of 4-acyl-3-iodo-7-methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indoles in piperidine gave 4-acyl-7-methyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles which were oxidized with …
Number of citations: 10 link.springer.com
RN Khusnitdinov, RR Gataullin - Chemistry of Heterocyclic Compounds, 2015 - Springer
We describe the synthesis of N-ethoxycarbonyl-, N-tert-butoxycarbonyl-, and N-acetyl-3-iodo-5-methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indoles, as well as N-acetyl-3-iodo-5-methyl…
Number of citations: 2 link.springer.com
NA Likhacheva, AA Korlyukov, RR Gataullin - Russian Journal of Organic …, 2009 - Springer
Stereoisomeric 3-acetoxy-5-methoxy-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indoles differing by the configuration of the C 3 atom were synthesized. The reaction of N-acetyl-6-(cyclopent-…
Number of citations: 7 link.springer.com
RR Gataullin, KY Suponitsky - Mendeleev Communications, 2009 - infona.pl
An unexpected product of N-tosyl-7-methoxy-1,3a,4,8b-tetrahydrocyclopenta[b]indole oxidation with potassium permanganate under alkaline conditions was isolated. Along with (2R,3S,…
Number of citations: 5 www.infona.pl
RR Gataullin, NA Likhacheva, KY Suponitskii… - Russian Journal of …, 2007 - Springer
N-Acyl-2-(cyclohex-2-en-1-yl)anilines react with molecular iodine to give the corresponding N-acyl-1-iodo-1,2,3,4,4a,9a-hexahydrocarbazoles which undergo isomerization into 1-R-2a,…
Number of citations: 11 link.springer.com
M Bagamanova, R Gataullin - Russian Journal of General …, 2015 - search.ebscohost.com
Effect of Substituents on Isomerization of N-Acyl-3-iodo-5-R-1,2,3,3a,4,8b-hexahydrocyclopenta[b]- indoles into 3,4,4a,8c-Tetra Page 1 ISSN 1070-3632, Russian Journal of General …
Number of citations: 2 search.ebscohost.com
S Higashijima, Y Inoue, T Maehashi, H Miura… - Chemistry …, 2010 - journal.csj.jp
Resolution of 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole via Diastereomeric Salt Formation with N-Tosyl-(R)-phenylglycine Page 1 Resolution of 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole …
Number of citations: 8 www.journal.csj.jp

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